Tert-butyl 2-(phenylamino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

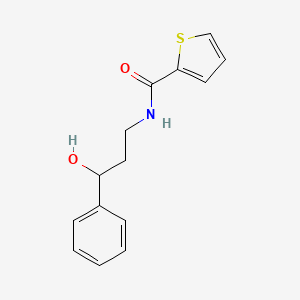

Tert-butyl 2-(phenylamino)acetate is a chemical compound with the CAS Number: 65171-67-7 . It has a molecular weight of 207.27 . The compound is in liquid form and is stored at room temperature .

Synthesis Analysis

The synthesis of tert-butyl esters, such as Tert-butyl 2-(phenylamino)acetate, has been studied . The catalytic performance of A–S–Si catalysts in the additive reaction of acetic acid with isobutene was studied. The results showed that the conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) was linearly correlated with the ratio of Brönsted and Lewis acid amounts .Molecular Structure Analysis

The InChI code for Tert-butyl 2-(phenylamino)acetate is1S/C12H17NO2/c1-12(2,3)15-11(14)9-13-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis

Tert-butyl esters are known to react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis

Tert-butyl 2-(phenylamino)acetate is a liquid at room temperature . It has a molecular weight of 207.27 .Applications De Recherche Scientifique

Chemical Synthesis

“Tert-butyl 2-(phenylamino)acetate” is used in chemical synthesis . It has a molecular weight of 207.27 and is typically stored at room temperature .

Catalyst in Additive Reactions

This compound has been studied for its catalytic performance in the additive reaction of acetic acid with isobutene . The conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) was linearly correlated with the ratio of Brönsted and Lewis acid amounts .

Eco-friendly Additive Reaction

The compound is used in the synthesis of tert-butyl acetate via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid could reach 72% with the selectivity of TBAC as high as 97% over A5–S10–Si with balanced Brönsted and Lewis acid under the optimal conditions .

Solvent for Various Products

Tert-butyl acetate (TBAC), which can be produced from “Tert-butyl 2-(phenylamino)acetate”, is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents .

Non-hazardous Air Pollutant

TBAC is a unique non-hazardous air pollutant (HAP), volatile organic compounds (VOC)-exempt organic solvent with negligible photochemical reactivity . Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada .

Alternative to Existing Technologies

A direct synthesis of TBAC from isobutene and acetic acid through an additive reaction could complement the existing technologies . This process avoids the use of high-toxic and very unstable reagent ketene .

Safety and Hazards

Tert-butyl 2-(phenylamino)acetate is a chemical compound that should be handled with care. While specific safety and hazard information for this compound is not available in the search results, it’s generally advisable to avoid breathing in chemical vapors, and to use protective gloves when handling chemical substances .

Propriétés

IUPAC Name |

tert-butyl 2-anilinoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)9-13-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBNTSLQHDGJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(phenylamino)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B2666717.png)

![2-tert-butyl-1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2666718.png)

![N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2666719.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2666721.png)

![4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2666723.png)

![2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2666724.png)

![6-(2-chlorobenzyl)-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2666726.png)

![N-(4-acetamidophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666728.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2666729.png)

![Ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2666731.png)

![2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile](/img/structure/B2666732.png)